molecular formula C18H25N7O B11934994 6-[[(1S,2R)-2-aminocyclohexyl]amino]-4-[(5,6-dimethylpyridin-2-yl)amino]pyridazine-3-carboxamide

6-[[(1S,2R)-2-aminocyclohexyl]amino]-4-[(5,6-dimethylpyridin-2-yl)amino]pyridazine-3-carboxamide

Cat. No.: B11934994
M. Wt: 355.4 g/mol
InChI Key: XJZVCDVZCRLIKN-OLZOCXBDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RO0921 involves several key steps:

    Formation of the pyridazine ring: The initial step involves the formation of the pyridazine ring through a cyclization reaction.

    Coupling reactions: The final step involves coupling the pyridazine ring with the aminocyclohexyl and dimethylpyridinyl groups under specific reaction conditions.

Industrial Production Methods

Industrial production of RO0921 typically involves optimizing the synthetic route to ensure high yield and purity. This includes:

    Scaling up the cyclization and amination reactions: Ensuring that these reactions are efficient and reproducible on a larger scale.

    Purification: Using techniques such as crystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

RO0921 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the pyridazine ring.

    Reduction: Reduction reactions can alter the amino groups, affecting the compound’s activity.

    Substitution: Substitution reactions can introduce different substituents on the pyridazine ring, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of RO0921 with modified functional groups, which can be used to study structure-activity relationships.

Scientific Research Applications

RO0921 has a wide range of applications in scientific research:

Mechanism of Action

RO0921 exerts its effects by inhibiting spleen tyrosine kinase (Syk), a key enzyme involved in signal transduction in immune cells. By binding to the active site of Syk, RO0921 prevents the phosphorylation of downstream targets, thereby modulating immune responses and reducing inflammation . Additionally, RO0921 inhibits M. tuberculosis serine/threonine protein kinase G, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    R406: Another Syk inhibitor with similar applications in immunology and oncology.

    Fostamatinib: A prodrug of R406, used in the treatment of chronic immune thrombocytopenia.

    Entospletinib: A selective Syk inhibitor investigated for its potential in treating hematologic malignancies.

Uniqueness of RO0921

RO0921 is unique due to its high selectivity for Syk over a broad panel of other kinases, making it a valuable tool for studying Syk-specific pathways . Its ability to inhibit both Syk and M. tuberculosis serine/threonine protein kinase G further distinguishes it from other similar compounds .

Properties

Molecular Formula

C18H25N7O

Molecular Weight

355.4 g/mol

IUPAC Name

6-[[(1S,2R)-2-aminocyclohexyl]amino]-4-[(5,6-dimethylpyridin-2-yl)amino]pyridazine-3-carboxamide

InChI

InChI=1S/C18H25N7O/c1-10-7-8-15(21-11(10)2)23-14-9-16(24-25-17(14)18(20)26)22-13-6-4-3-5-12(13)19/h7-9,12-13H,3-6,19H2,1-2H3,(H2,20,26)(H2,21,22,23,24)/t12-,13+/m1/s1

InChI Key

XJZVCDVZCRLIKN-OLZOCXBDSA-N

Isomeric SMILES

CC1=C(N=C(C=C1)NC2=CC(=NN=C2C(=O)N)N[C@H]3CCCC[C@H]3N)C

Canonical SMILES

CC1=C(N=C(C=C1)NC2=CC(=NN=C2C(=O)N)NC3CCCCC3N)C

Origin of Product

United States

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